1,1-Dimethylethyl 2-(2-pyridinylmethyl)hydrazinecarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Dimethylethyl 2-(2-pyridinylmethyl)hydrazinecarboxylate is an organic compound with the molecular formula C17H21N3O2This compound is characterized by its white to pale yellow solid appearance and is slightly soluble in DMSO and methanol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Dimethylethyl 2-(2-pyridinylmethyl)hydrazinecarboxylate involves multiple steps:
Step 1: 4-(2-Pyridinyl)benzaldehyde is reacted with tert-butyl carbazate in ethanol under reflux conditions for 4 hours. The reaction mixture is then cooled to 40°C, and ice is added.
Step 2: The product from Step 1 is dissolved in methanol and treated with 20% palladium on carbon under hydrogenation conditions at 10 psi for 4 hours. The reaction mixture is filtered through diatomaceous earth, and the solvent is removed by rotary evaporation.
Industrial Production Methods
Industrial production methods for this compound are similar to the laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1,1-Dimethylethyl 2-(2-pyridinylmethyl)hydrazinecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazine group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding pyridine N-oxide derivatives.
Reduction: Formation of reduced hydrazine derivatives.
Substitution: Formation of substituted hydrazine derivatives with various functional groups.
Scientific Research Applications
1,1-Dimethylethyl 2-(2-pyridinylmethyl)hydrazinecarboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly as an intermediate in the synthesis of antiviral and anticancer agents.
Industry: Utilized in the production of specialty chemicals and as a reagent in analytical chemistry.
Mechanism of Action
The mechanism of action of 1,1-Dimethylethyl 2-(2-pyridinylmethyl)hydrazinecarboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and hydrophobic interactions with active sites of enzymes, leading to inhibition or modulation of enzyme activity. The pyridine ring can participate in π-π stacking interactions with aromatic residues in proteins, enhancing binding affinity .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 2-(4-(pyridin-2-yl)benzyl)hydrazinecarboxylate
- tert-Butyl 2-(5-(hydroxymethyl)-2-pyrimidinyl)hydrazinecarboxylate
- Phenol, 2,4-Bis(1,1-Dimethylethyl)
Uniqueness
1,1-Dimethylethyl 2-(2-pyridinylmethyl)hydrazinecarboxylate is unique due to its specific structure, which includes a pyridine ring and a hydrazinecarboxylate group. This structure allows for versatile chemical reactivity and the ability to form stable complexes with various molecular targets. Its applications in drug development and enzyme inhibition studies further highlight its significance in scientific research .
Properties
IUPAC Name |
tert-butyl N-(pyridin-2-ylmethylamino)carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O2/c1-11(2,3)16-10(15)14-13-8-9-6-4-5-7-12-9/h4-7,13H,8H2,1-3H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IHFYZYSCSUCADD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NNCC1=CC=CC=N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.